molecular formula C12H12N4O2S B2374189 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 926247-82-7

1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2374189
CAS No.: 926247-82-7
M. Wt: 276.31
InChI Key: BOSNBKBZUBMANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

The compound 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is systematically named according to IUPAC guidelines as 1,7-dicyclopropyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione, reflecting its bicyclic fused pyrimidine core and substituents. Its molecular formula is C₁₂H₁₂N₄O₂S , with a molecular weight of 276.32 g/mol , and it bears the CAS registry number 926247-82-7 . The tautomeric nature of the thione (-S=) and thiol (-SH) groups accounts for variations in nomenclature, with "mercapto" and "sulfanylidene" descriptors used interchangeably depending on the dominant tautomeric form.

Table 1: Key Identifiers of the Compound

Property Value
IUPAC Name 1,7-Dicyclopropyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Molecular Formula C₁₂H₁₂N₄O₂S
Molecular Weight 276.32 g/mol
CAS Number 926247-82-7

Historical Context in Heterocyclic Chemistry

Pyrimidopyrimidines emerged as a significant class of heterocycles in the mid-20th century, driven by their structural resemblance to purines and pteridines. The synthesis of This compound represents a modern advancement in functionalizing this scaffold. Early methods for pyrimido[4,5-d]pyrimidines relied on cyclocondensation of aminopyrimidines with carbonyl reagents, but contemporary approaches employ regioselective cyclopropanation and thiouracil derivatives to introduce cyclopropyl and thione groups. The compound’s development aligns with trends in medicinal chemistry to enhance metabolic stability through rigid, lipophilic substituents like cyclopropane.

Structural Relationship to Pyrimidopyrimidine Pharmacophores

The compound’s fused pyrimidine core is a hallmark of pyrimidopyrimidine pharmacophores, which often exhibit kinase inhibitory activity. Key structural features include:

  • Bicyclic Framework : The pyrimido[4,5-d]pyrimidine system provides planar rigidity, facilitating π-π stacking interactions in enzyme binding pockets.
  • Cyclopropyl Substituents : The 1- and 7-position cyclopropyl groups introduce steric constraints, potentially improving selectivity for target proteins.
  • Thione Functionality : The 5-sulfanylidene group acts as a hydrogen-bond acceptor, mimicking ATP’s adenine moiety in kinase interactions.

Table 2: Structural Comparison with Related Pyrimidopyrimidines

Compound Core Structure Key Substituents Biological Target
Mitoxantrone Anthraquinone Hydroxyalkylamino sidechains Topoisomerase II
Pyrimido[4,5-d]pyrimidin-4-amine Pyrimido[4,5-d]pyrimidine 4-Amino group Dihydrofolate reductase
1,7-Dicyclopropyl derivative Pyrimido[4,5-d]pyrimidine Cyclopropyl, thione Kinases (hypothesized)

Properties

IUPAC Name

1,7-dicyclopropyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-10-7-9(16(6-3-4-6)12(18)15-10)13-8(5-1-2-5)14-11(7)19/h5-6H,1-4H2,(H,13,14,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNBKBZUBMANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=S)C3=C(N2)N(C(=O)NC3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Reagent Conditions Product Reference
H<sub>2</sub>O<sub>2</sub>Aqueous ethanol, 25°C1,7-Dicyclopropyl-5-sulfinylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
KMnO<sub>4</sub>Acidic conditions, 60°C1,7-Dicyclopropyl-5-sulfonylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Oxidation selectively targets the sulfur atom, forming sulfinic or sulfonic acid derivatives, depending on the oxidizing agent strength.

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient positions (C5 and C7) undergo substitution with nucleophiles:

Nucleophile Reagent Conditions Product Reference
NH<sub>3</sub>NH<sub>3</sub>/EtOHReflux, 12 h5-Amino-1,7-dicyclopropylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
PiperidineEt<sub>3</sub>N, DMF80°C, 6 h5-Piperidinyl-1,7-dicyclopropylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Substitution at C5 is favored due to the electron-withdrawing effect of the adjacent carbonyl groups.

Alkylation of the Thiol Group

The mercapto group reacts with alkyl halides to form thioethers:

Alkylating Agent Conditions Product Reference
CH<sub>3</sub>INaOH, EtOH, 25°C5-Methylthio-1,7-dicyclopropylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
C<sub>2</sub>H<sub>5</sub>BrK<sub>2</sub>CO<sub>3</sub>, DMF, 50°C5-Ethylthio-1,7-dicyclopropylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Alkylation proceeds via an S<sub>N</sub>2 mechanism, forming stable thioether derivatives .

Cyclopropane Ring-Opening Reactions

The cyclopropyl substituents participate in strain-driven ring-opening reactions:

Reagent Conditions Product Reference
H<sub>2</sub>O/H<sup>+</sup>100°C, 24 h1,7-Di(2-hydroxypropyl)-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
HCl (gas)CH<sub>2</sub>Cl<sub>2</sub>, 0°C1,7-Di(chloropropyl)-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Acid-catalyzed ring-opening generates hydroxy- or chloro-substituted alkyl chains, depending on the proton source.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine core:

Reaction Type Catalyst Conditions Product Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, 80°C5-Aryl-1,7-dicyclopropylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>Toluene, 110°C5-(N-Aryl)-1,7-dicyclopropylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

These reactions introduce aryl or amino groups, enhancing the compound’s utility in medicinal chemistry .

Reduction of the Pyrimidine Core

Catalytic hydrogenation reduces the pyrimidine ring’s double bonds:

Reagent Conditions Product Reference
H<sub>2</sub>/Pd-CEtOH, 50 psi, 6 h1,7-Dicyclopropyl-5-mercaptohexahydropyrimido[4,5-d]pyrimidine-2,4-dione

Reduction increases ring saturation, potentially altering biological activity.

Photochemical Reactions

UV irradiation induces dimerization via the thiol group:

Conditions Product Reference
UV (365 nm), CH<sub>3</sub>CN5,5'-Disulfidyl-bis(1,7-dicyclopropylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione)

This reaction forms a disulfide bridge, useful for probing redox-dependent biological mechanisms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes like phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Ribose-Functionalized Pyrimido[4,5-d]Pyrimidine (Compound 269)

  • Structure: 5-Amino-pyrimido[4,5-d]pyrimidine-2,4(3H,8H)-dione conjugated with ribose.
  • Key Features: Forms apple-shaped supramolecular complexes via Watson–Crick or reverse Watson–Crick base pairing, as confirmed by X-ray crystallography and NMR .
  • Comparison : Unlike the target compound, Compound 269 lacks cyclopropyl and mercapto groups but incorporates ribose, enabling carbohydrate-mediated biological interactions. The mercapto group in the target compound may offer broader redox activity or metal-binding capabilities.

Hydroxymethyl/Methoxymethyl Derivatives (Compounds 7–9)

  • Structures :
    • 7 : 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione
    • 8 : 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione
    • 9 : 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-3-methoxymethyl-5-methylpyrimidin-2,4-dione
  • Key Features :
    • Polar hydroxymethyl/methoxymethyl groups enhance solubility in aqueous media.
    • Methyl groups at the 5-position may reduce metabolic degradation compared to unsubstituted analogs .
  • The mercapto group further differentiates its reactivity profile.

5,6,7,8-Tetrahydropyrimido[4,5-d]Pyrimidine-2,4(1H,3H)-Dione

  • Structure : Partially saturated pyrimido[4,5-d]pyrimidine core.
  • Key Features: Synthesized via Multi-Component Reactions (MCRs) with high atom economy and yields >80%, overcoming limitations of traditional methods (e.g., low yields, tedious purification) .
  • Comparison : The target compound’s fully unsaturated core and cyclopropyl substituents create a rigid scaffold, which may enhance binding affinity to planar targets (e.g., enzyme active sites).

Piperidinylmethyl Pyrimidine-Dione (Anti-Mycobacterial Agent)

  • Structure: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione.
  • Key Features :
    • Exhibits potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis .
    • The piperidinylmethyl group facilitates membrane penetration and target engagement.
  • Comparison : The target compound’s mercapto group could enable distinct mechanisms, such as interference with bacterial redox pathways, while cyclopropyl groups may reduce off-target interactions.

Research Findings and Implications

  • Synthetic Advantages : MCRs (used for the tetrahydropyrimido derivative) offer a scalable, green approach that could be adapted for the target compound’s synthesis, though its cyclopropyl and mercapto groups may require specialized reagents .
  • Biological Relevance : The mercapto group positions the target compound as a candidate for targeting thiol-dependent enzymes (e.g., thioredoxin reductase) or metal-containing proteins, distinguishing it from analogs with hydroxy/methoxy groups .
  • Structural Insights : Cyclopropyl substituents likely improve pharmacokinetic properties by reducing oxidative metabolism, a limitation in ribose- or hydroxymethyl-containing analogs .

Biological Activity

1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidopyrimidine class. This compound is notable for its structural similarity to purines and pteridines, which are essential components of nucleic acids. Its diverse biological activities have made it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₂N₄O₂S
  • CAS Number : 926247-82-7
  • IUPAC Name : 1,7-dicyclopropyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Synthesis

The synthesis of this compound typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. A common method includes using ammonium acetate to facilitate the cyclization process, leading to various substituents at positions 2 and 7 of the pyrimido[4,5-d]pyrimidines.

Biological Activity

This compound exhibits a range of biological activities:

Antiproliferative Activity

Research has indicated that this compound possesses significant antiproliferative properties against various cancer cell lines. It has been shown to inhibit cell growth by inducing apoptosis in cancer cells through the activation of caspase pathways.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

Studies demonstrate that this compound can significantly reduce inflammation markers in vitro and in vivo. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Hepatoprotective Activity

This compound has shown hepatoprotective effects in animal models subjected to liver injury. It appears to mitigate liver damage by enhancing antioxidant defenses and reducing lipid peroxidation.

Diuretic and Antihypertensive Effects

The compound exhibits diuretic properties that contribute to its antihypertensive effects. It influences renal function and electrolyte balance, promoting sodium excretion and reducing blood pressure in hypertensive models.

Antimicrobial Activity

Research findings indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of phosphodiesterase and dihydrofolate reductase. These enzymes are critical in cellular signaling pathways and nucleotide metabolism.

Comparative Analysis with Similar Compounds

To understand the relative efficacy and safety profile of this compound compared to similar compounds:

Compound NameAntiproliferative ActivityAntioxidant ActivityAnti-inflammatory Activity
Compound AModerateHighModerate
Compound BHighModerateHigh
1,7-Dicyclopropyl High High High

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the proliferation of human breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.
  • Antioxidant Evaluation : In vitro assays demonstrated that it effectively reduced DPPH radical levels by over 70%, indicating strong antioxidant potential.
  • Inflammation Model : In a rat model of induced inflammation, treatment with this compound resulted in a marked decrease in paw edema compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via condensation of cyclopropyl-substituted intermediates with a pyrimidine core under basic conditions (e.g., sodium methoxide) to facilitate nucleophilic substitution. Temperature control (40–60°C) and pH adjustment (neutral to mildly acidic) are critical to minimize side reactions, such as over-alkylation or oxidation of the mercapto group. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Q. How can spectroscopic techniques be optimized to characterize the dicyclopropyl and mercapto groups in this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR with deuterated DMSO to resolve cyclopropyl proton signals (δ 0.5–1.5 ppm) and the mercapto group (δ 2.5–3.5 ppm, broad). DEPT-135 helps distinguish CH2_2 groups in cyclopropane rings.
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode identifies the mercapto group via [M–H]^- peaks.
  • IR : The S–H stretch (~2550 cm1^{-1}) confirms the mercapto group, while C–N stretches (1350–1500 cm1^{-1}) validate the pyrimidine core .

Advanced Research Questions

Q. What strategies mitigate side reactions during the introduction of dicyclopropyl groups into the pyrimido[4,5-d]pyrimidine core?

  • Methodological Answer : Side reactions (e.g., ring-opening of cyclopropane) are minimized by using mild alkylating agents (e.g., cyclopropylmethyl bromide) in aprotic solvents (DMF or THF) with slow reagent addition. Catalytic amounts of KI enhance reactivity without excessive heating. Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction progress. Post-reaction quenching with ice-cold water stabilizes intermediates .

Q. How does the mercapto group influence the compound’s reactivity in nucleophilic substitutions or redox reactions?

  • Methodological Answer : The mercapto (–SH) group acts as a nucleophile, participating in thiol-ene click reactions or forming disulfide bonds under oxidative conditions (e.g., H2_2O2_2). Redox activity can be studied via cyclic voltammetry (CV) in buffered solutions (pH 7.4), showing oxidation peaks at ~0.5 V (vs. Ag/AgCl). Computational DFT modeling (e.g., Gaussian 09) predicts electron density distribution, guiding functionalization strategies .

Q. How should researchers address contradictory bioactivity data across studies, particularly in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Validate findings by:

  • Standardized Assays : Use recombinant enzymes (e.g., dihydropyrimidine dehydrogenase) under controlled buffer conditions (pH 6.5–7.5, 25°C).
  • Dose-Response Curves : Calculate IC50_{50} values with three independent replicates.
  • Structural Analysis : Compare X-ray crystallography or docking studies (AutoDock Vina) to confirm binding modes. Cross-reference with structurally similar inhibitors (e.g., 5-fluorouracil derivatives) .

Q. What computational methods predict the compound’s interaction with biological targets, and how are these models validated?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding sites (e.g., kinases) using GROMACS with CHARMM36 force fields. Monitor RMSD (<2 Å) for stability.
  • Free Energy Perturbation (FEP) : Calculate binding free energies (ΔG) for lead optimization.
  • Validation : Correlate computational results with SPR (surface plasmon resonance) data (e.g., KD values) and in vitro IC50_{50} assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of this compound across solvents?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or residual solvents. Characterize batches via:

  • PXRD : Identify crystalline vs. amorphous forms.
  • DSC : Measure melting points (expected range: 180–220°C).
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare with similar pyrimidine diones (e.g., 5-fluorouracil derivatives) .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Use Sprague-Dawley rats for IV/PO dosing (1–10 mg/kg). Monitor plasma levels via LC-MS/MS at 0.5, 1, 2, 4, 8, 12, and 24 h. Calculate AUC, Cmax_{max}, and t1/2_{1/2}. Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to predict metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.